6-Fluoro-1,7-dimethoxyisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic compound known for its presence in various natural products and synthetic pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 6-position and two methoxy groups at the 1 and 7 positions of the isoquinoline ring. Its unique structure imparts distinct chemical properties that are valuable in medicinal chemistry and organic synthesis.
6-Fluoro-1,7-dimethoxyisoquinoline can be synthesized through various methods, including direct fluorination of isoquinoline derivatives or cyclization of precursors containing fluorinated aromatic rings. The compound is also explored in research settings for its potential biological activities and applications in drug development.
This compound falls under the category of heterocyclic compounds, specifically isoquinolines, which are classified based on their nitrogen-containing ring structures. In the context of chemical classification, it is categorized as follows:
The synthesis of 6-Fluoro-1,7-dimethoxyisoquinoline can be achieved through several methods:
The synthetic routes typically require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Industrial production often employs continuous flow reactors to enhance efficiency.
6-Fluoro-1,7-dimethoxyisoquinoline has a complex molecular structure characterized by:
The compound's structural data can be represented using various chemical notation systems such as InChI or SMILES:
6-Fluoro-1,7-dimethoxyisoquinoline is involved in various chemical reactions:
The pKa value is predicted to be around 6.12, indicating its acid-base properties which could influence its solubility and reactivity in biological systems .
6-Fluoro-1,7-dimethoxyisoquinoline has several potential scientific uses:
6-Fluoro-1,7-dimethoxyisoquinoline belongs to the isoquinoline alkaloid family, characterized by a fused benzene ring adjacent to a pyridine ring. This compound features distinctive substituents: a fluorine atom at the C6 position and methoxy groups at C1 and C7. The fluorine atom, with its high electronegativity (-I effect), significantly alters the electron distribution, enhancing the compound’s potential for hydrogen bonding and dipole interactions. Concurrently, the methoxy groups at C1 and C7 contribute steric bulk and electron-donating properties (+M effect), which influence aromaticity and molecular conformation. This substitution pattern differs notably from common analogs like 6,7-dimethoxyisoquinoline (CAS 15248-39-2), where methoxy groups occupy adjacent positions on the fused ring system [8]. Such strategic placement of fluorine in 6-fluoro-7-methoxyisoquinoline (CAS 1036711-00-8) has been shown to improve metabolic stability and membrane permeability in related compounds [3] [5].
Structural comparisons reveal key electronic and steric differences:
Table 1: Structural Comparison of Key Isoquinoline Derivatives
Compound Name | Substitution Pattern | CAS Number | Molecular Formula | |
---|---|---|---|---|
6-Fluoro-1,7-dimethoxyisoquinoline | 1-OMe, 6-F, 7-OMe | Not Available | C₁₁H₁₀FNO₂ | |
6,7-Dimethoxyisoquinoline | 6-OMe, 7-OMe | 15248-39-2 | C₁₁H₁₁NO₂ | |
6-Fluoro-7-methoxyisoquinoline | 6-F, 7-OMe | 1036711-00-8 | C₁₀H₈FNO | |
3,4-Dihydro-6,7-dimethoxyisoquinoline | 6-OMe, 7-OMe (saturated) | 3382-18-1 | C₁₁H₁₃NO₂ | [3] [6] [8] |
The evolution of 6-fluoro-1,7-dimethoxyisoquinoline stems from decades of research into isoquinoline alkaloids. Early studies focused on unsubstituted or methoxy-rich analogs like papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline), a known phosphodiesterase inhibitor [2]. The introduction of fluorine emerged as a strategic response to limitations in early isoquinoline-based therapeutics, such as rapid metabolic clearance. For example, carbon-11-labeled papaverine ([11C]Papaverine) exhibited swift brain washout, restricting its utility as a PET tracer [2]. Fluorination, proven to enhance blood-brain barrier penetration and enzymatic stability in compounds like 6-fluoro-7-methoxyisoquinoline, became a key tactic to address these challenges [3] [5].
The pharmacophore’s development accelerated with advances in heterocyclic synthesis:
This compound’s emergence coincided with broader trends in medicinal chemistry, where fluorinated heterocycles became pivotal in oncology and neurology due to their enhanced target affinity and pharmacokinetic profiles.
Current research on 6-fluoro-1,7-dimethoxyisoquinoline addresses three critical imperatives in heterocyclic chemistry:
Traditional routes to isoquinolines, like the Pomeranz-Fritsch reaction, often require harsh conditions and yield mixtures. Modern approaches emphasize:
Table 2: Key Synthetic Strategies for Isoquinoline Derivatives
Method | Key Reagents/Conditions | Yield Range | Advantages | |
---|---|---|---|---|
Multi-Component Triazolization | Acetophenone, dimethoxyethylamine, azide | 60–80% | Regioselective, one-pot | |
Acid-Mediated Ring Opening | H₂SO₄, H₂O, 80–100°C | 70–85% | Access to 1-substituted derivatives | |
Reductive Amination | NaBH(OAc)₃, RT | 65–90% | Functionalizes C1 position | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7